molecular formula C20H31NO3 B12712716 9-Dodecenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)- CAS No. 95548-16-6

9-Dodecenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)-

Cat. No.: B12712716
CAS No.: 95548-16-6
M. Wt: 333.5 g/mol
InChI Key: AWAHVRWEZOHAQI-PLNGDYQASA-N
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Description

N-((4-Hydroxy-3-methoxyphenyl)methyl)-9-dodecenamide (Z)- is an organic compound that belongs to the class of methoxyphenols. This compound is characterized by the presence of a methoxy group attached to the benzene ring of a phenol moiety. It is structurally related to capsaicinoids, which are known for their presence in chili peppers and their role in producing a sensation of heat.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Hydroxy-3-methoxyphenyl)methyl)-9-dodecenamide (Z)- typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with an appropriate amine under specific conditions. The reaction is often carried out in the presence of a coupling reagent such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) and a base like lutidine . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the product.

Chemical Reactions Analysis

Types of Reactions

N-((4-Hydroxy-3-methoxyphenyl)methyl)-9-dodecenamide (Z)- undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic hydroxyl group results in the formation of quinones, while reduction of the carbonyl group yields alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-Hydroxy-3-methoxyphenyl)methyl)-9-dodecenamide (Z)- is unique due to its specific structural features and its ability to interact with TRPV1 receptors. Its distinct chemical properties make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

95548-16-6

Molecular Formula

C20H31NO3

Molecular Weight

333.5 g/mol

IUPAC Name

(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]dodec-9-enamide

InChI

InChI=1S/C20H31NO3/c1-3-4-5-6-7-8-9-10-11-12-20(23)21-16-17-13-14-18(22)19(15-17)24-2/h4-5,13-15,22H,3,6-12,16H2,1-2H3,(H,21,23)/b5-4-

InChI Key

AWAHVRWEZOHAQI-PLNGDYQASA-N

Isomeric SMILES

CC/C=C\CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Canonical SMILES

CCC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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